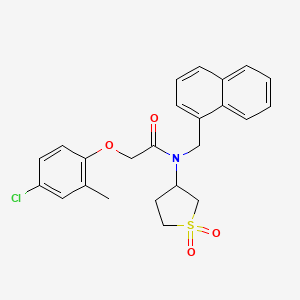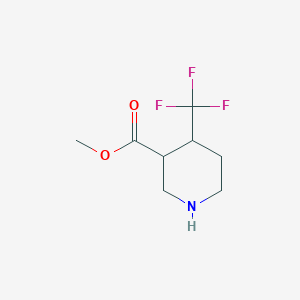
methyl 4-(trifluoromethyl)piperidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(trifluoromethyl)piperidine-3-carboxylate is a chemical compound characterized by the presence of a piperidine ring substituted with a trifluoromethyl group and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(trifluoromethyl)piperidine-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as piperidine and trifluoromethyl-containing reagents.
Formation of Piperidine Ring: The piperidine ring is formed through cyclization reactions, often involving amines and carbonyl compounds.
Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions, such as the presence of a base and a suitable solvent.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester, typically using methanol and an acid catalyst.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent flow rates.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(trifluoromethyl)piperidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl 4-(trifluoromethyl)piperidine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Biological Studies: The compound is employed in studies investigating the effects of trifluoromethyl groups on biological activity.
Industrial Chemistry: It serves as a building block in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism by which methyl 4-(trifluoromethyl)piperidine-3-carboxylate exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. Additionally, the piperidine ring can interact with various receptors or enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(trifluoromethyl)piperidine-2-carboxylate: Similar structure but with the carboxylate group at a different position.
Methyl 4-(difluoromethyl)piperidine-3-carboxylate: Contains a difluoromethyl group instead of a trifluoromethyl group.
Methyl 4-(trifluoromethyl)pyridine-3-carboxylate: Features a pyridine ring instead of a piperidine ring.
Uniqueness
Methyl 4-(trifluoromethyl)piperidine-3-carboxylate is unique due to the specific positioning of the trifluoromethyl group and the ester functionality, which confer distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of specialized compounds with tailored activities.
Properties
Molecular Formula |
C8H12F3NO2 |
|---|---|
Molecular Weight |
211.18 g/mol |
IUPAC Name |
methyl 4-(trifluoromethyl)piperidine-3-carboxylate |
InChI |
InChI=1S/C8H12F3NO2/c1-14-7(13)5-4-12-3-2-6(5)8(9,10)11/h5-6,12H,2-4H2,1H3 |
InChI Key |
HUYLRNNYBUUOSD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CNCCC1C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


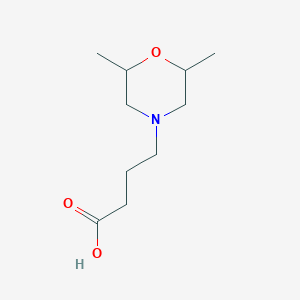
![(1Z)-1-(7,8-dihydro[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-ylidene)-3-(4-methoxyphenyl)propan-2-one](/img/structure/B12116170.png)



![Benzenecarbothioamide, 4-[[2-(2-pyridinyl)ethoxy]methyl]-](/img/structure/B12116202.png)

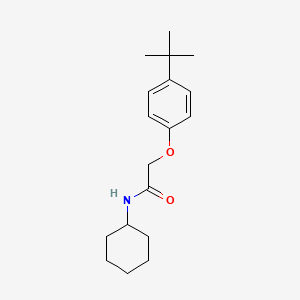
![2-[(4-Chloro-1,2,5-thiadiazol-3-yl)amino]ethanol](/img/structure/B12116216.png)
![5-(2-Isopropyl-phenoxymethyl)-4-methyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B12116224.png)
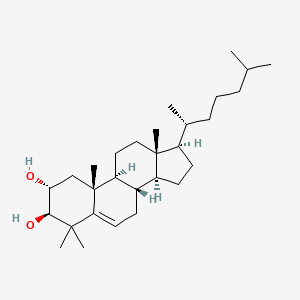
![7-methyl-6-[2-(4-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B12116246.png)
